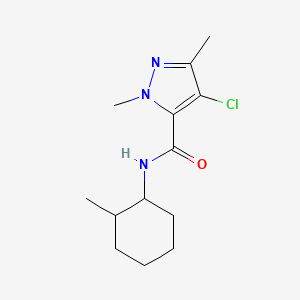
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide
描述
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first discovered in 1995 by John W. Huffman. It is commonly used as a research chemical in scientific studies to investigate the effects of cannabinoids on the human body. In
作用机制
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide acts as a full agonist at the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide.
Biochemical and Physiological Effects:
The use of 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide has been shown to produce a range of biochemical and physiological effects. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide has also been shown to have potential therapeutic effects, such as reducing inflammation and pain.
实验室实验的优点和局限性
One advantage of using 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide in lab experiments is its ability to activate the CB1 receptor, which is the primary target of endogenous cannabinoids. This allows researchers to investigate the effects of cannabinoids on the human body in a controlled and precise manner. However, one limitation of using 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is its potency and potential for abuse. It is important for researchers to handle 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide with caution and follow proper safety protocols.
未来方向
There are several future directions for research on 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic effects of cannabinoids on various medical conditions, such as chronic pain, anxiety, and depression. Another area of interest is the development of new synthetic cannabinoids with improved therapeutic properties and reduced potential for abuse. Additionally, further research is needed to fully understand the long-term effects of 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide use on the human body.
Conclusion:
In conclusion, 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is a synthetic cannabinoid that is commonly used in scientific research to investigate the effects of cannabinoids on the human body. Its ability to activate the CB1 receptor makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. While 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide has potential therapeutic effects, it is important for researchers to handle it with caution due to its potency and potential for abuse. Future research on 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide and other synthetic cannabinoids will continue to advance our understanding of the endocannabinoid system and its potential therapeutic applications.
科学研究应用
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is used in scientific research to investigate the effects of cannabinoids on the human body. It is commonly used to study the endocannabinoid system and its role in various physiological processes. 4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide is also used to investigate the potential therapeutic effects of cannabinoids on various medical conditions, such as chronic pain, anxiety, and depression.
属性
IUPAC Name |
4-chloro-2,5-dimethyl-N-(2-methylcyclohexyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3O/c1-8-6-4-5-7-10(8)15-13(18)12-11(14)9(2)16-17(12)3/h8,10H,4-7H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGNBHLMGGLEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2=C(C(=NN2C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1,3-dimethyl-N-(2-methylcyclohexyl)-1H-pyrazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-({[3-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4768382.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4768383.png)
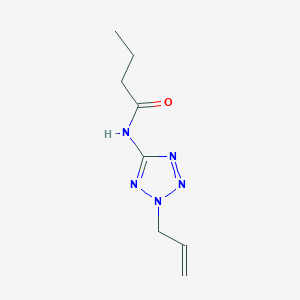

![N-[2-(2,5-dimethylphenoxy)ethyl]-4-methylbenzenesulfonamide](/img/structure/B4768402.png)
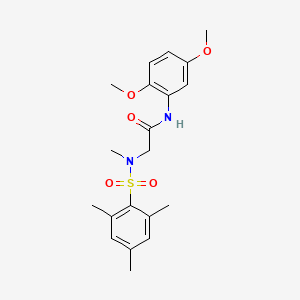

![N-[4-({2-cyano-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B4768413.png)
![2-(4-phenyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4768415.png)
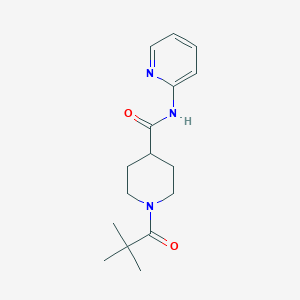
![ethyl 2-[({[4-(4-chlorophenoxy)butanoyl]amino}carbonothioyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4768452.png)
![2-(3,4-dimethylphenyl)-2-oxoethyl 2-[(2-nitrophenyl)thio]benzoate](/img/structure/B4768455.png)
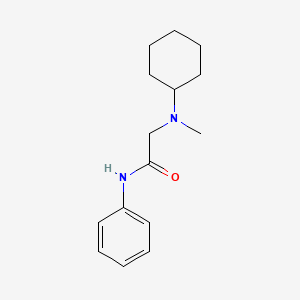
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4768458.png)